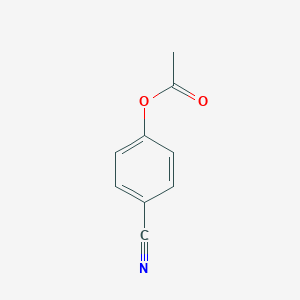

4-Cyanophenyl acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-cyanophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGXWABHYYJNJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027741 | |

| Record name | Benzonitrile, 4-(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13031-41-9 | |

| Record name | 4-(Acetyloxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cyanophenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(acetyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyanophenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CYANOPHENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEL1PCP8AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 4 Cyanophenyl Acetate and Its Structural Analogues

Preparation Routes to 4-Cyanophenyl Acetate (B1210297) Derivatives and Related Compounds

This section details various synthetic methodologies for preparing derivatives and structural analogues of 4-cyanophenyl acetate. The strategies discussed encompass the formation of thioesters, substituted phenylacetates, and complex heterocyclic structures, highlighting the versatility of the 4-cyanophenyl moiety in organic synthesis.

Synthesis of Thioacetate (B1230152) Analogues Containing 4-Cyanophenyl Groups (e.g., S-(4-cyanophenyl) thioacetate)

The synthesis of thioacetate analogues such as S-(4-cyanophenyl) thioacetate typically proceeds through a two-step sequence starting from 4-cyanophenol. The initial step involves the conversion of the phenol (B47542) to the corresponding thiophenol, 4-cyanothiophenol. This transformation can be accomplished via various established methods for synthesizing thiophenols from phenols.

Once the 4-cyanothiophenol is obtained, it can be readily converted to the target thioacetate. A standard and efficient method for this conversion is the acylation of the thiophenol with an acetylating agent. The reaction is generally carried out by treating 4-cyanothiophenol with either acetyl chloride or acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to yield S-(4-cyanophenyl) thioacetate.

Formation of Substituted Phenylacetates Featuring 4-Cyanophenyl Moieties (e.g., Methyl (4-cyanophenyl)acetate, Ethyl (4-cyanophenyl)(oxo)acetate)

Substituted phenylacetates incorporating the 4-cyanophenyl group are important intermediates in organic synthesis. The preparation of these compounds, such as Methyl (4-cyanophenyl)acetate, is commonly achieved through the esterification of 4-cyanophenylacetic acid. One general procedure involves reacting 4-cyanophenylacetic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid, with the mixture stirred for several hours at room temperature. Alternatively, thionyl chloride can be used to facilitate the esterification with methanol. Following the reaction, a standard workup procedure involving neutralization with a base like sodium bicarbonate and extraction with an organic solvent such as ethyl acetate yields the desired product.

| Starting Material | Reagent | Catalyst/Conditions | Yield |

|---|---|---|---|

| 4-Cyanophenylacetic acid | Methanol | Concentrated H₂SO₄, Room Temperature, 4h | 98% nih.gov |

| 4-Cyanophenylacetic acid | Methanol | Thionyl chloride, 0°C to Room Temperature, 12h | Quantitative nih.gov |

Another related compound is Ethyl (4-cyanophenyl)(oxo)acetate, also known as Ethyl 4-cyanobenzoylformate. This α-keto ester is a valuable building block in synthetic chemistry.

Synthesis of 4-Cyanophenylacetic Acid and its Transformations

4-Cyanophenylacetic acid is a key precursor for many of the compounds discussed. Its synthesis is typically accomplished by the acid-catalyzed hydrolysis of 4-cyanobenzyl cyanide. This reaction is analogous to the preparation of phenylacetic acid from benzyl (B1604629) cyanide. orgsyn.org The process generally involves heating 4-cyanobenzyl cyanide with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, under reflux. orgsyn.orggoogle.comorgsyn.org The nitrile group of the starting material is hydrolyzed to a carboxylic acid, yielding 4-cyanophenylacetic acid upon cooling and purification.

Once synthesized, 4-cyanophenylacetic acid serves as a versatile reactant for producing more complex molecules. Its chemical reactivity allows for various transformations. For example, it can be used as a precursor to synthesize:

1,2,4,5-tetrazines through reaction with aliphatic nitriles and hydrazine (B178648) in the presence of Lewis acid metal catalysts. sigmaaldrich.com

4-pyrrolo[1,2-a]quinoxalin-4-ylbenzonitrile via a copper-catalyzed reaction with 1-(2-aminoaryl)pyrrole. sigmaaldrich.com

4-(1,2-Diphenyl-1H-imidazol-4-yl)benzonitrile in a one-pot, three-component reaction with N-phenylbenzamidine and nitromethane. sigmaaldrich.com

4-Cyano-N,N-di-2-propen-1-ylbenzeneacetamide by reacting with diallylamine. sigmaaldrich.com

Photocatalytic and Radical-Mediated Ester Synthesis Involving 4-Cyanophenyl Units (e.g., 4-Cyanophenyl 4-(trifluoromethyl)benzoate)

Modern synthetic strategies, including photocatalysis and radical-mediated reactions, offer mild and efficient routes for ester formation. researchgate.net These methods can be applied to synthesize esters containing 4-cyanophenyl units, such as 4-cyanophenyl 4-(trifluoromethyl)benzoate.

A plausible approach involves a radical cross-coupling reaction. In such a process, a radical precursor, for instance, an N-hydroxyphthalimide (NHPI) ester derived from 4-(trifluoromethyl)benzoic acid, can be used to generate an acyl radical under visible-light photoredox catalysis. researchgate.net This reactive intermediate could then be trapped by 4-cyanophenol to form the desired ester product. The versatility of these photocatalytic methods allows for the coupling of various radical precursors under mild conditions, making them a powerful tool for constructing complex molecules. researchgate.netresearchgate.net

Synthesis of Complex Adducts Incorporating 4-Cyanophenyl-Hydroxy-Methyl Acrylate Ligands

Complex organic molecules featuring 4-cyanophenyl groups can be synthesized through multicomponent reactions like the Morita-Baylis-Hillman (MBH) reaction. This reaction allows for the formation of densely functionalized adducts. Specifically, Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate can be prepared by reacting 4-cyanobenzaldehyde (B52832) with methyl acrylate. orgsyn.org The reaction is typically catalyzed by a tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and is conducted at room temperature with constant stirring. orgsyn.org The progress of the reaction can be monitored by thin-layer chromatography (TLC), with the reaction often requiring around 24 hours for completion. orgsyn.org

| Aldehyde | Activated Alkene | Catalyst | Conditions | Product |

|---|---|---|---|---|

| 4-Cyanobenzaldehyde | Methyl acrylate | DABCO | Room Temperature, ~24h | Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate orgsyn.org |

These MBH adducts, containing hydroxyl, ester, and cyano functional groups, are valuable as multifunctional ligands for the preparation of transition metal complexes. orgsyn.org

Preparation of N-Aroyl-N'-(4'-cyanophenyl)thiourea Derivatives

N-Aroyl-N'-(4'-cyanophenyl)thiourea derivatives represent a class of compounds with significant interest in coordination chemistry and material science. The synthesis of these compounds, for example, N-benzoyl-N′-(4′-cyanophenyl)thiourea and N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea, is achieved in high yields through a straightforward procedure. sigmaaldrich.com

The synthesis begins with the in-situ formation of an aroyl isothiocyanate. This is accomplished by refluxing an aroyl chloride (e.g., benzoyl chloride or 4-nitrobenzoyl chloride) with potassium thiocyanate (B1210189) in a solvent like acetone (B3395972). sigmaaldrich.com After the formation of the isothiocyanate intermediate, a solution of 4-cyanoaniline (also known as 4-aminobenzonitrile) in the same solvent is added dropwise at ambient temperature. sigmaaldrich.com This addition leads to the formation of the final N-aroyl-N'-(4'-cyanophenyl)thiourea product. sigmaaldrich.com

| Aroyl Chloride | Amine | Product | Reference |

|---|---|---|---|

| Benzoyl chloride | 4-Cyanoaniline | N-benzoyl-N′-(4′-cyanophenyl)thiourea | sigmaaldrich.com |

| 4-Nitrobenzoyl chloride | 4-Cyanoaniline | N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea | sigmaaldrich.com |

Synthetic Routes to 4-Cyanophenyl-Substituted Thiazol-2-ylhydrazones

A direct and efficient single-step method for the synthesis of 4-cyanophenyl-substituted thiazol-2-ylhydrazones involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone. aminogen.net This reaction provides a library of 4-cyanophenyl-2-hydrazinylthiazoles with yields typically ranging from 66% to 79%. aminogen.netsigmaaldrich.com The general synthetic scheme begins with the reaction of an appropriate aldehyde or ketone with a thiosemicarbazide (B42300) to form the thiosemicarbazone, which is then cyclized with α-bromo-4-cyanoacetophenone. nih.govnih.gov

This methodology has been utilized to synthesize a diverse range of derivatives with significant biological activities. For instance, compounds such as 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole and 2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole have demonstrated potent anticancer efficacy against breast (MCF-7) and colorectal (HCT-116) carcinoma cell lines. aminogen.net

Table 1: Examples of Synthesized 4-Cyanophenyl-Substituted Thiazol-2-ylhydrazones and their Anticancer Activity

| Compound Name | Target Cell Line | GI₅₀ Value (μM) |

| 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | MCF-7 | 1.0 ± 0.1 |

| 2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole | MCF-7 | 1.7 ± 0.3 |

| (2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 | 1.6 ± 0.2 |

| 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 | 1.1 ± 0.5 |

| 2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 | 1.5 ± 0.8 |

Synthesis of 4-Cyanophenyl-Containing Glycine Derivatives (e.g., 2-(4-Cyanophenyl)Amino Acetic Acid)

The synthesis of 2-((4-cyanophenyl)amino)acetic acid, a key intermediate for various organic syntheses including the development of reversible inhibitors for enzymes like Lysine Specific Demethylase 1, is well-established. researchgate.netnih.gov A common and effective method involves the reaction of 4-aminobenzonitrile (B131773) with bromoacetic acid in an aqueous medium. chemicalbook.comnih.gov

The procedure typically involves mixing bromoacetic acid and an excess of 4-aminobenzonitrile in water to form a suspension. chemicalbook.com The reaction is driven by heating, often at temperatures between 100-110°C, for several hours. Sodium bicarbonate is also added to the reaction mixture. chemicalbook.comnih.gov Upon cooling, the crude product precipitates and can be collected. Purification can be achieved by converting the product to its sodium salt with aqueous sodium bicarbonate, followed by re-acidification with a dilute acid like hydrochloric acid to precipitate the purified free acid. chemicalbook.comnih.gov This method can yield the final product with high purity and in good yields.

Table 2: Synthesis of 2-((4-cyanophenyl)amino)acetic acid

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield (Purified) |

| 4-Aminobenzonitrile | Bromoacetic Acid | Water | 100-110°C, 3 hours | 88% |

Synthesis of 4-Cyanophenyl-Functionalized Glucopyranoside Derivatives

While direct glucopyranoside examples are specific, a closely related and synthetically relevant class involves 4-cyanophenyl-functionalized thioglycosides, such as dithio-D-ribopyranosides. These derivatives are synthesized for applications like antithrombotic agents. The synthesis utilizes acetylated thio-sugars as glycosyl donors, which are coupled with 4-cyanobenzenethiol.

For example, 1,2,3,4-Tetra-O-acetyl-5-thio-D-ribopyranose or its corresponding 1-bromide can be used as the donor in a reaction with 4-cyanobenzenethiol. researchgate.net The reaction conditions can be varied to influence the anomeric ratio of the resulting thioglycosides. Following the coupling reaction, the acetyl protecting groups are removed, typically via Zemplén deacetylation, to afford the final 4-cyanophenyl 1,5-dithio-α- and β-D-ribopyranosides. researchgate.net Similar strategies have been applied to synthesize 2-deoxy and 2,3-dideoxy analogues by starting with the appropriately protected deoxy-thio-sugar donors. researchgate.net

Synthesis of 4-Cyanophenyl-Substituted Sulfamate (B1201201) Inhibitors

The 4-cyanophenyl group is a key feature in potent dual aromatase and sulfatase inhibitors (DASIs), which are important in endocrine therapies for conditions like breast cancer. The synthesis of compounds such as 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate involves a multi-step pathway.

A representative synthesis starts with a protected phenol, such as 4-benzyloxybenzoic acid. nih.gov This starting material is first converted to its acid chloride using thionyl chloride. The acid chloride is then reacted with 4-[(4-cyanophenyl)amino]-4H-1,2,4-triazole to form an amide intermediate. nih.gov This amide is subsequently converted to the corresponding thioamide using Lawesson's reagent. The thioamide can be further modified, for instance, by fluorination. The phenol protecting group (benzyl) is removed via catalytic hydrogenation, and the final sulfamate group is installed on the free phenol to yield the target inhibitor. nih.gov

Synthetic Approaches to 4-Cyanophenyl-Containing Pyrimidine (B1678525) Intermediates (e.g., for Etravirine)

Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment, is a diarylpyrimidine derivative containing a 4-cyanophenylamino group. Several synthetic routes to this molecule and its key pyrimidine intermediates have been developed, often aiming to improve yield and reduce reaction times.

One common strategy begins with a substituted pyrimidine, such as 5-bromo-2,4,6-trichloropyrimidine. This is reacted with 4-aminobenzonitrile in a nucleophilic aromatic substitution reaction to form an intermediate where one chloro group is displaced by the 4-cyanophenylamino moiety. This intermediate then undergoes further substitutions, reacting with 4-hydroxy-3,5-dimethylbenzonitrile (B139854) and finally with ammonia (B1221849) under pressure to install the remaining groups of the Etravirine molecule.

Alternative routes start with different materials to build the pyrimidine core. For instance, 4-guanidinobenzonitrile (which can be prepared from 4-aminobenzonitrile) can be cyclized with diethylmalonate to form a pyrimidine ring, which is then halogenated and further functionalized to build the final drug. Microwave-promoted amination steps have been shown to significantly shorten reaction times for these syntheses.

Table 3: Comparison of Starting Materials for Etravirine Synthesis

| Starting Material | Key Intermediate Type | Advantage/Disadvantage |

| 5-Bromo-2,4,6-trichloropyrimidine | Substituted Chloropyrimidine | Direct route but can have long reaction times. |

| 4-Guanidinobenzonitrile | Substituted Pyrimidinedione | Builds the core ring structure. |

| 4-Aminobenzonitrile | N/A (Used as a nucleophile) | Commercially available and versatile. |

Construction of Macrocyclic Structures Incorporating 4-Cyanophenyl Anilines

Macrocyclic compounds containing nitrogen are of great interest in supramolecular chemistry. A general and powerful method for their synthesis is the condensation reaction between diamines and dicarbonyl compounds (such as dialdehydes or diketones) to form macrocyclic imines. nih.gov These imine-based macrocycles can then be readily reduced to the corresponding more stable macrocyclic polyamines.

In this context, 4-aminobenzonitrile (a 4-cyanophenyl aniline) can serve as a building block for such structures. Although it is a monoamine, it can be chemically modified to create a diamine precursor suitable for macrocyclization. A more direct approach would involve using a difunctional aniline (B41778) derivative. However, a plausible strategy involves the [2+2] or higher-order condensation of 4-aminobenzonitrile with a suitable linker molecule that contains two carbonyl groups, leading to the formation of a larger macrocyclic structure. The formation of the imine bonds is typically reversible and can be driven to completion by removing water from the reaction. nih.gov The resulting macrocyclic polyimine, containing the 4-cyanophenyl moiety as a substituent, can be subsequently reduced using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the final, stable macrocyclic polyamine. nih.gov

Functional Group Interconversions on this compound

This compound possesses two primary functional groups amenable to chemical transformation: the acetate ester and the nitrile group.

Hydrolysis of the Acetate Ester: The acetate group can be readily hydrolyzed under either acidic or basic conditions to yield 4-cyanophenol. Basic hydrolysis, or saponification, using an aqueous base like sodium hydroxide (B78521) followed by acidic workup, is a common method to cleave the ester and generate the corresponding phenol.

Reactions of the Nitrile Group: The nitrile group can undergo several important transformations:

Reduction to a Primary Amine: The nitrile can be reduced to a primary amine (-(CH₂)NH₂). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. However, LiAlH₄ would also reduce the acetate ester to an ethanol (B145695) group. For selective reduction of the nitrile, catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium on carbon catalyst) is often employed, though conditions must be carefully controlled to avoid affecting the ester.

Hydrolysis to a Carboxylic Acid: The nitrile group can be hydrolyzed to a carboxylic acid (-COOH) under either strong acidic or basic conditions with heating. This reaction would invariably be accompanied by the hydrolysis of the acetate ester, resulting in 4-hydroxybenzoic acid as the final product.

Conversion to a Ketone: The nitrile can react with organometallic reagents, such as Grignard reagents (R-MgBr), followed by aqueous hydrolysis, to produce a ketone. This provides a method for forming a new carbon-carbon bond at the position of the nitrile.

These interconversions allow this compound and its derivatives to serve as versatile intermediates in the synthesis of a wide array of more complex molecules.

Bromination of the Phenyl Ring in this compound

The introduction of a bromine atom onto the phenyl ring of this compound is a key transformation for creating valuable intermediates in organic synthesis. The position of bromination is dictated by the directing effects of the existing substituents: the acetoxy group (-OAc) and the cyano group (-CN). The acetoxy group is an activating, ortho, para-director, while the cyano group is a deactivating, meta-director.

Given that the para position relative to the acetoxy group is already occupied by the cyano group, electrophilic aromatic substitution, such as bromination, is directed to the positions ortho to the acetoxy group. The deactivating nature of the cyano group suggests that forcing conditions may be required compared to the bromination of more activated phenols or anisoles. google.com

A general approach for the bromination of such a substituted ring would involve an electrophilic bromine source, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst or in a suitable solvent. The reaction proceeds by the attack of the electron-rich aromatic ring on the electrophilic bromine, leading to the substitution of a hydrogen atom with a bromine atom. This results in the formation of brominated derivatives such as (3-bromo-4-cyanophenyl)boronic acid, which are useful in further cross-coupling reactions. bldpharm.com The synthesis of various 4-(4-bromophenyl) derivatives often starts from precursors like p-bromoacetophenone, highlighting the importance of brominated phenyl compounds in building more complex molecules. nih.gov

Reactions of the Cyano Group in 4-Cyanophenyl Derivatives (e.g., reduction to amine)

The cyano group is a versatile functional group that can be converted into various other functionalities, significantly expanding the synthetic utility of 4-cyanophenyl derivatives. thieme-connect.de One of the most common and important transformations is its reduction to a primary amine. This conversion is crucial for introducing a basic nitrogen-containing moiety, often a key pharmacophore in medicinal chemistry. nih.govresearchgate.net

The reduction of aromatic nitriles, including 4-cyanophenyl derivatives, to benzylamines can be achieved using several reducing agents. The choice of reagent can depend on the presence of other functional groups in the molecule. For instance, selective reduction of a nitrile in the presence of an ester is possible under certain conditions. nih.gov

Key methods for the reduction of the cyano group include:

Lithium Aluminum Hydride (LiAlH₄) : This is a powerful reducing agent that readily converts nitriles to primary amines. chemistrysteps.comlibretexts.orgchemguide.co.uk The reaction typically involves treatment of the nitrile with LiAlH₄ in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. chemistrysteps.comchemguide.co.uk

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. chemguide.co.uk Common catalysts include Raney Nickel, Palladium on carbon (Pd/C), and Platinum. chemguide.co.ukcommonorganicchemistry.com To prevent the formation of secondary and tertiary amine by-products, ammonia is often added to the reaction mixture. commonorganicchemistry.com

Borane Reagents : Borane complexes, such as Borane-tetrahydrofuran (BH₃-THF) or the more stable Borane-dimethylsulfide (BH₃-SMe₂), are effective for nitrile reduction. commonorganicchemistry.com Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride (LiBH₄), has also been shown to reduce a wide variety of aromatic nitriles to the corresponding benzylamines in excellent yields. nih.govresearchgate.net Benzonitriles with electron-withdrawing groups, like the one in 4-cyanophenyl derivatives, generally undergo reduction faster and in higher yields. nih.govresearchgate.net

| Reducing Agent/System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Ethereal solvent (e.g., THF), followed by aqueous workup | Powerful and effective reagent for converting nitriles to primary amines. | chemistrysteps.comlibretexts.orgchemguide.co.uk |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Metal catalyst (Raney Ni, Pd/C, Pt), often with added NH₃ | Forms primary amines; addition of ammonia minimizes side products. | chemguide.co.ukcommonorganicchemistry.com |

| Diisopropylaminoborane / cat. LiBH₄ | Ambient or refluxing THF | Reduces a large variety of nitriles in excellent yields; faster for nitriles with electron-withdrawing groups. | nih.govresearchgate.net |

Transformations Involving the Ester Linkage

The ester linkage in this compound is susceptible to nucleophilic attack, allowing for transformations such as hydrolysis and transesterification. These reactions cleave the acyl-oxygen bond, leading to the formation of 4-cyanophenol and either a carboxylic acid or a new ester.

Hydrolysis: Hydrolysis of the ester involves its reaction with water, typically in the presence of an acid or base catalyst, to yield 4-cyanophenol and acetic acid. Studies on similar compounds, such as bis(4-cyanophenyl) phenyl phosphate, have shown that hydrolysis proceeds via the elimination of 4-cyanophenol. nih.govnih.govresearchgate.net This transformation is fundamental for deprotecting the phenolic hydroxyl group or for converting the acetate into other functional groups.

Transesterification: Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Base-Catalyzed Transesterification : In the presence of a base, such as an alkoxide, the alcohol is deprotonated to form a more potent nucleophile. This nucleophile then attacks the carbonyl carbon of this compound, leading to a tetrahedral intermediate which then collapses to form the new ester and the 4-cyanophenoxide ion.

Acid-Catalyzed Transesterification : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl group towards nucleophilic attack by an alcohol. masterorganicchemistry.com This method is particularly useful when using the alcohol nucleophile as the solvent to drive the reaction to completion. masterorganicchemistry.com

A variety of catalysts, including N-heterocyclic carbenes and metal clusters, can promote transesterification reactions under mild conditions, allowing for the synthesis of a wide range of esters from a common precursor. organic-chemistry.org

| Transformation | Reagents | Products | Description | Reference |

|---|---|---|---|---|

| Hydrolysis | Water (H₂O), Acid or Base catalyst | 4-Cyanophenol + Acetic Acid | Cleavage of the ester linkage by water to yield a phenol and a carboxylic acid. | nih.govnih.gov |

| Transesterification | Alcohol (R'-OH), Acid or Base catalyst | New Ester (R'-OAc) + 4-Cyanophenol | Exchange of the alkoxy group of the ester with that of an alcohol. | masterorganicchemistry.comorganic-chemistry.org |

Advanced Spectroscopic and Structural Elucidation of 4 Cyanophenyl Acetate Compounds

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 4-cyanophenyl acetate (B1210297) shows characteristic absorption bands corresponding to its constituent groups. A strong, sharp absorption band is observed in the range of 2220-2240 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. miamioh.edu The C=O stretching vibration of the ester carbonyl group gives rise to a very strong absorption band, typically between 1750 and 1770 cm⁻¹. The C-O stretching vibrations of the ester linkage are typically observed as two bands in the 1200-1300 cm⁻¹ and 1000-1150 cm⁻¹ regions. Aromatic C=C stretching vibrations appear as multiple bands in the 1400-1600 cm⁻¹ region, while aromatic C-H stretching is observed above 3000 cm⁻¹. Raman spectroscopy provides complementary information, with the symmetric vibrations, such as the C≡N stretch, often being particularly strong.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3050-3150 | Medium |

| Aliphatic C-H | Stretching | 2900-3000 | Medium |

| Nitrile (C≡N) | Stretching | 2220-2240 | Strong, Sharp |

| Ester (C=O) | Stretching | 1750-1770 | Very Strong |

| Aromatic C=C | Stretching | 1400-1600 | Medium to Weak |

| Ester (C-O) | Stretching | 1200-1300 & 1000-1150 | Strong |

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For 4-cyanophenyl acetate (C₉H₇NO₂), the calculated monoisotopic mass is approximately 161.05 Da. uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 161.

The fragmentation of this compound is predictable based on the functional groups present. A primary fragmentation pathway involves the cleavage of the ester bond. This can occur in two ways:

Loss of a ketene (B1206846) molecule (CH₂=C=O) : This is a common fragmentation for aryl acetates, leading to the formation of a 4-cyanophenol radical cation with an m/z of 119.

Formation of an acylium ion : Cleavage of the C-O bond can result in the formation of the acetyl cation (CH₃CO⁺) at m/z 43, which is often a prominent peak in the spectra of acetate esters. libretexts.org The other fragment would be the 4-cyanophenoxy radical.

The presence of these characteristic fragment ions allows for the unambiguous identification of the this compound structure.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 161 | [C₉H₇NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 119 | [HOC₆H₄CN]⁺˙ | M⁺˙ - CH₂CO (Loss of ketene) |

| 43 | [CH₃CO]⁺ | Formation of acylium ion |

X-ray Crystallography for Solid-State Structural Determination

While NMR, IR, and MS provide invaluable data on molecular connectivity and functional groups, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to construct an electron density map, from which the atomic positions can be determined with high precision.

For this compound, an X-ray crystallographic study would reveal key structural parameters such as:

Bond lengths and angles: Precise measurements of all bond lengths (e.g., C-C, C=O, C-O, C≡N) and angles within the molecule.

Planarity: Confirmation of the planarity of the phenyl ring.

Conformation: The dihedral angle between the plane of the phenyl ring and the plane of the acetate group.

Intermolecular interactions: The packing of molecules in the crystal lattice, revealing any significant non-covalent interactions such as π-π stacking or dipole-dipole interactions involving the nitrile and carbonyl groups.

Computational Chemistry and Theoretical Studies on 4 Cyanophenyl Acetate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications, from geometry optimization to the prediction of spectroscopic properties and reaction pathways. universite-paris-saclay.frmdpi.com DFT calculations are centered on the principle that the energy of a molecule can be determined from its electron density. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For 4-cyanophenyl acetate (B1210297), this involves finding the minimum energy conformation by systematically exploring different spatial arrangements, particularly the rotation around the single bonds.

A theoretical analysis would likely show that the phenyl ring and the cyano group are coplanar to maximize conjugation, while the acetate group may exhibit some rotation. The relative energies of different conformers (e.g., where the carbonyl group is oriented differently) can be calculated to determine their population distribution at a given temperature.

Table 1: Selected Optimized Geometric Parameters for 4-Cyanophenyl Acetate (Theoretical) This table presents hypothetical optimized bond lengths and angles for the lowest energy conformer of this compound as would be calculated using DFT (e.g., B3LYP/6-311G* level of theory).*

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C≡N | 1.15 Å |

| C=O (carbonyl) | 1.21 Å | |

| C-O (ester) | 1.36 Å | |

| O-C (phenyl) | 1.41 Å | |

| C-C (ring avg.) | 1.39 Å | |

| Bond Angles | O-C=O (ester) | 123.5° |

| C-O-C (ester link) | 118.0° | |

| C-C≡N | 179.5° |

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.gov Once the molecular geometry is optimized to its energy minimum, a frequency calculation can be performed. This computation determines the normal modes of vibration, their corresponding frequencies, and their intensities.

For this compound, this analysis can predict the characteristic stretching and bending frequencies for its functional groups. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by a factor (e.g., ~0.96) to improve agreement with experimental FT-IR data. nih.gov This comparison between theoretical and experimental spectra serves as a validation of the computed structure and provides a detailed assignment of the observed vibrational bands. nih.govdaneshyari.com

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for this compound This table shows a hypothetical comparison between vibrational frequencies calculated via DFT and typical experimental FT-IR values for the key functional groups in this compound.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |

| C≡N Stretch | Nitrile | 2235 | 2220-2240 |

| C=O Stretch | Ester Carbonyl | 1770 | 1750-1770 |

| C-O Stretch | Ester | 1215 | 1200-1250 |

| C=C Stretch | Aromatic Ring | 1605, 1500 | 1610, 1510 |

| C-H Stretch | Aromatic | 3070 | 3050-3100 |

DFT is an invaluable tool for exploring the mechanisms of chemical reactions by mapping the entire reaction pathway from reactants to products. researchgate.net This involves locating and characterizing not only the stable intermediates but also the high-energy transition states (TS) that connect them. mdpi.com A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.

For a reaction involving this compound, such as its hydrolysis to form 4-cyanophenol and acetic acid, DFT calculations can be used to model the step-by-step process. researchgate.net Researchers can propose plausible mechanisms, such as a nucleophilic addition-elimination pathway, and then compute the energies of all associated intermediates and transition states. researchgate.net The energy difference between the reactants and the highest-energy transition state gives the activation energy of the reaction, which is the primary determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified.

Semi-Empirical Quantum Chemistry Methods for Structural and Electronic Properties

Semi-empirical quantum chemistry methods are based on the same fundamental framework as Hartree-Fock theory but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like AM1, PM3, and ZINDO neglect or simplify many of the computationally intensive integrals that appear in ab initio calculations. wikipedia.orgyoutube.com

These methods are significantly faster and require fewer computational resources than DFT, making them suitable for studying very large molecules or for performing preliminary explorations of molecular systems before applying more rigorous methods. wikipedia.org For this compound, semi-empirical methods can be used for initial geometry optimizations, conformational searches, and the calculation of electronic properties like orbital energies and dipole moments. However, the accuracy of these methods is dependent on the quality of their parameterization for the specific types of atoms and bonding present in the molecule. wikipedia.orgchemrxiv.org While generally less accurate than DFT, they provide a valuable compromise between speed and precision for specific applications. quantumatk.com

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis (e.g., Mulliken Atomic Charges)

The electronic distribution within a molecule governs its chemical reactivity and intermolecular interactions. Molecular Electrostatic Potential (MEP) and atomic charge analysis are computational tools used to visualize and quantify this distribution.

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. chemrxiv.org It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue). researchgate.netpreprints.org These regions indicate likely sites for electrophilic and nucleophilic attack, respectively. acu.edu.inuni-muenchen.de For this compound, an MEP map would show significant negative potential around the carbonyl oxygen and the nitrile nitrogen, identifying them as primary sites for interacting with electrophiles or hydrogen bond donors. Positive potential would be concentrated on the hydrogen atoms of the phenyl ring and methyl group.

Mulliken population analysis is a method for assigning a partial charge to each atom in a molecule, providing a quantitative measure of the local electronic distribution. researchgate.netuni-muenchen.de These atomic charges are useful for understanding molecular polarity, dipole moment, and the nature of chemical bonds. researchgate.netniscpr.res.in In this compound, the oxygen and nitrogen atoms are expected to have significant negative Mulliken charges, while the carbonyl carbon and the carbon of the cyano group would carry positive charges, reflecting their electrophilic character.

Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound This table provides illustrative Mulliken charge values for key atoms in this compound, as would be calculated using DFT. The values represent the partial electronic charge localized on each atom.

| Atom | Location in Molecule | Calculated Mulliken Charge (a.u.) |

| O1 | Carbonyl Oxygen | -0.55 |

| O2 | Ester Ether Oxygen | -0.48 |

| N1 | Nitrile Nitrogen | -0.45 |

| C1 | Carbonyl Carbon | +0.75 |

| C2 | Nitrile Carbon | +0.20 |

| C3 | Phenyl Carbon attached to O2 | +0.30 |

| C4 | Phenyl Carbon attached to C2 | +0.15 |

Computational Docking Studies for Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or other biomacromolecule. nih.govmdpi.com This method is a cornerstone of structure-based drug design and is used to understand how a small molecule like this compound might interact with a biological target.

The docking process involves placing the ligand into the binding site of the receptor and evaluating the interaction energy for many different positions and conformations. A scoring function is used to estimate the binding affinity, often reported as a binding energy in kcal/mol, where a more negative value indicates stronger binding. nih.gov Docking simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov For this compound, a docking study could be performed against a relevant enzyme, such as a hydrolase or transferase, to predict its potential inhibitory activity and binding mode. The results would highlight which amino acid residues in the protein's active site interact with the cyano and acetate groups of the ligand.

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein This table illustrates potential results from a molecular docking simulation of this compound into the active site of a hypothetical enzyme (e.g., a serine hydrolase).

| Parameter | Value/Description |

| Binding Energy | -7.2 kcal/mol |

| Key Interacting Residues | Ser195, His440, Gly120, Phe288 |

| Hydrogen Bonds | Carbonyl Oxygen (O1) with backbone N-H of Ser195 |

| Nitrile Nitrogen (N1) with side chain of His440 | |

| Hydrophobic Interactions | Phenyl ring with side chain of Phe288 |

| van der Waals Contacts | Methyl group with side chain of Gly120 |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

An MD simulation of this compound would model the atomic-level movements and interactions over time by numerically solving Newton's equations of motion for a system of atoms and molecules. This approach can elucidate the flexibility of the molecule, preferred conformational states, and the energetic barriers between them.

Conformational Stability:

The conformational landscape of this compound is largely defined by the rotational freedom around the ester linkage (C-O-C) and the bond connecting the phenyl ring to the acetate group. MD simulations could predict the most stable conformations by sampling a vast number of possible arrangements and identifying those with the lowest potential energy.

Key dihedral angles that would be monitored in a simulation to define the conformational states include:

The angle defining the orientation of the acetyl group relative to the phenyl ring.

The angle describing the rotation of the methyl group of the acetate moiety.

By analyzing the trajectory of the simulation, a potential energy surface can be constructed, highlighting the energy minima corresponding to stable conformers and the transition states between them.

Interaction Dynamics:

MD simulations are also exceptionally useful for studying how this compound interacts with other molecules, such as solvents or biological macromolecules. By placing the molecule in a simulated environment (e.g., a box of water molecules), the dynamics of solvation and the formation of intermolecular interactions like hydrogen bonds or van der Waals contacts can be observed.

In a hypothetical simulation of this compound in an aqueous solution, one could analyze:

The radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in this compound.

The lifetime and dynamics of hydrogen bonds between the ester oxygen atoms and water molecules.

The orientation of water molecules around the hydrophobic phenyl ring and the polar cyano and ester groups.

These simulations would provide a dynamic picture of how the molecule behaves in a realistic environment, which is crucial for understanding its chemical reactivity, solubility, and potential biological activity.

Hypothetical Research Findings:

While no specific data exists, a typical molecular dynamics study on a small molecule like this compound would generate data that could be presented in the following manner. The tables below are illustrative of the type of data that would be obtained from such a study.

Table 1: Key Dihedral Angles and Their Predominant Values in a Simulated Aqueous Environment

| Dihedral Angle | Atom Definition | Predominant Angle (degrees) | Fluctuation (± degrees) |

| τ1 | C(ring)-C(ring)-O-C(carbonyl) | 180 | 15 |

| τ2 | C(ring)-O-C(carbonyl)-C(methyl) | 0 | 20 |

Note: The values in this table are hypothetical and serve as an example of what molecular dynamics simulations could reveal about the conformational preferences of this compound.

Table 2: Analysis of Intermolecular Interactions with Water Molecules from a Hypothetical Simulation

| Interaction Type | Interacting Atoms on this compound | Average Number of Interactions | Average Interaction Lifetime (ps) |

| Hydrogen Bond | Carbonyl Oxygen (O=C) | 2.5 | 1.8 |

| Hydrogen Bond | Ester Oxygen (O-C) | 1.2 | 1.5 |

| Hydrophobic Contact | Phenyl Ring | 15.3 | 0.5 |

Note: This table illustrates the kind of quantitative data on intermolecular interactions that can be extracted from molecular dynamics simulation trajectories. The values are not based on actual experimental or simulation data for this compound.

Applications of 4 Cyanophenyl Acetate in Synthetic Organic Chemistry and Functional Materials

Role as a Key Synthetic Intermediate in Pharmaceutical and Agrochemical Synthesis

4-Cyanophenyl acetate (B1210297) serves as a crucial starting material and intermediate in the synthesis of a wide array of complex organic molecules, particularly those with applications in the pharmaceutical and agrochemical industries. The presence of both an ester and a nitrile functional group allows for a variety of chemical modifications, providing synthetic chemists with a flexible platform to construct intricate molecular architectures.

Building Block for Active Pharmaceutical Ingredients (e.g., Etravirine intermediate)

The 4-cyanophenyl structural motif is a key component in several active pharmaceutical ingredients (APIs). One of the most notable examples is its role in the synthesis of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. While the direct starting material in many reported syntheses of Etravirine is often a related compound like 4-aminobenzonitrile (B131773) or 4-guanidinobenzonitrile, 4-Cyanophenyl acetate can be considered a valuable precursor to these essential intermediates. nih.govgoogle.comgoogle.comnewdrugapprovals.org

The synthesis of Etravirine involves the construction of a central diaminopyrimidine core, to which a 4-cyanophenylamino group is attached. nih.gov The general synthetic strategies often involve the reaction of a substituted pyrimidine (B1678525) with a derivative of 4-aminobenzonitrile. google.comgoogle.comnewdrugapprovals.org this compound can be readily converted to 4-cyanophenol through hydrolysis, which can then be transformed into the required 4-aminobenzonitrile or other key intermediates through established synthetic methodologies.

Table 1: Key Intermediates in Etravirine Synthesis Derived from the 4-Cyanophenyl Moiety

| Intermediate Name | Chemical Formula | Role in Synthesis |

| 4-Aminobenzonitrile | C₇H₆N₂ | Direct precursor for the 4-cyanophenylamino side chain of Etravirine. newdrugapprovals.org |

| 4-Guanidinobenzonitrile | C₈H₈N₄ | Used as a starting material to construct the pyrimidine ring of Etravirine. nih.gov |

Precursor for Pharmacologically Relevant Scaffolds and Heterocycles

Beyond its application in specific drug syntheses, the 4-cyanophenyl group, for which this compound is a carrier, is a common feature in a variety of pharmacologically relevant scaffolds and heterocyclic systems. amazonaws.com The cyano group is a versatile functional group that can participate in a range of chemical transformations to build complex molecular frameworks. For instance, the nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings. researchgate.netrsc.org

These transformations open up pathways to a diverse array of molecular structures with potential biological activity. The incorporation of the 4-cyanophenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its binding affinity to biological targets and its metabolic stability. Research in medicinal chemistry continues to explore the use of cyanophenyl-containing building blocks in the development of new therapeutic agents. amazonaws.com

Catalytic Applications and Substrate Reactivity

The chemical reactivity of this compound and its derivatives also extends to the realm of catalysis, where it can act as a substrate in metal-catalyzed reactions or, in modified forms, as a ligand for transition metal catalysts.

Substrate in Metal-Catalyzed Hydroarylation Reactions

Metal-catalyzed hydroarylation is a powerful and atom-economical method for the formation of carbon-carbon bonds, involving the addition of a C-H bond of an arene across an unsaturated bond. duke.edu While specific examples detailing the use of this compound as a substrate in these reactions are not extensively documented, its aromatic ring is, in principle, susceptible to such transformations. The electronic properties of the phenyl ring, influenced by the electron-withdrawing cyano group and the electron-donating acetate group (through resonance), would dictate its reactivity and regioselectivity in hydroarylation reactions. This presents an area for potential future research in synthetic methodology.

Derivatives as Potential Catalysts or Ligands

The cyano group of the 4-cyanophenyl moiety possesses coordinating properties that allow it to act as a ligand for transition metals. nih.gov Derivatives of this compound, where the acetate group is modified or replaced, could be designed to function as ligands in various catalytic systems. The nitrogen atom of the cyano group has a lone pair of electrons that can be donated to a metal center, forming a coordination complex. The electronic nature of the cyanophenyl ligand can be tuned by the presence of other substituents on the aromatic ring, which in turn can influence the catalytic activity and selectivity of the metal complex. The comparison between cyanophenyl and pyridyl ligands in the formation of porphyrin-based metal-organic coordination networks highlights the utility of the cyanophenyl group in coordination chemistry. nih.gov

Development of Advanced Materials Incorporating 4-Cyanophenyl Moieties

The unique electronic and structural characteristics of the 4-cyanophenyl group make it a valuable component in the design and synthesis of advanced functional materials. The high polarity of the cyano group and the rigid nature of the phenyl ring contribute to desirable properties in materials such as liquid crystals and polymers.

A prominent application of the 4-cyanophenyl moiety is in the field of liquid crystals. wikipedia.orggoogle.comtcichemicals.com Compounds containing the 4-cyanobiphenyl (B145940) core structure, such as 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), are well-known for their nematic liquid crystalline properties and are widely used in liquid crystal displays (LCDs). wikipedia.orgtcichemicals.com The polarity of the cyano group is crucial for the alignment of the molecules in an electric field, which is the fundamental principle behind the operation of LCDs. This compound can serve as a precursor for the synthesis of such liquid crystalline molecules.

Furthermore, the 4-cyanophenyl moiety can be incorporated into polymer backbones or as pendant groups to create polymers with specific optical, electronic, or thermal properties. The polarity and rigidity of this group can enhance intermolecular interactions, leading to materials with higher thermal stability and specific morphological characteristics.

Table 2: Examples of Advanced Materials Incorporating the 4-Cyanophenyl Moiety

| Material Class | Key Structural Feature | Resulting Properties |

| Liquid Crystals | 4-Cyanobiphenyl | Nematic phase, high dielectric anisotropy. wikipedia.orggoogle.comtcichemicals.com |

| Coordination Polymers | Cyanophenyl ligands | Luminescence, magnetic properties. |

| Specialty Polymers | Pendant 4-cyanophenyl groups | Modified thermal and optical properties. |

Use in Liquid Crystal Monomers

This compound serves as a valuable precursor in the synthesis of liquid crystal monomers, primarily through its hydrolysis to 4-cyanophenol (also known as p-hydroxybenzonitrile). This intermediate is a fundamental building block for various mesogenic (liquid crystal-forming) structures due to the desirable properties imparted by the cyano group and the phenyl ring. The rigid nature of the phenyl ring and the strong dipole moment of the terminal cyano (-CN) group are critical for inducing the anisotropic ordering necessary for liquid crystal phases.

The primary application of 4-cyanophenol derived from this compound is in the synthesis of liquid crystal molecules containing either a cyanobiphenyl core or a 4-cyanophenoxy group. These classes of compounds were instrumental in the development of liquid crystal displays (LCDs).

Synthesis of Cyanobiphenyl Derivatives: The cyanobiphenyl unit is a cornerstone of many nematic liquid crystal mixtures. A key example is the synthesis of 4-cyano-4'-hydroxybiphenyl, which can then be further functionalized. In one synthetic approach, 4-cyanophenol is used to create DNA-based liquid crystalline organogels. The synthesis involves reacting 4-cyano-4′-hydroxybiphenyl with 1,10-dibromodecane (B1670030) to form a brominated cyanobiphenyl derivative, which is then reacted with triethylamine (B128534) to create a cationic surfactant that complexes with DNA. mdpi.com

Synthesis of Liquid Crystals with a 4-Cyanophenoxy Group: 4-Cyanophenol can be readily etherified to incorporate the 4-cyanophenoxy moiety into a larger molecular structure. For instance, reaction with an appropriate alkyl or acyl halide allows for the creation of ester-containing liquid crystals. These molecules often exhibit the nematic and smectic phases that are essential for display applications. Research has shown that novel compounds containing a 3-fluoro-4-cyanophenoxy group exhibit enantiotropic and monotropic nematic phases, highlighting the tunability of liquid crystal properties through substitution on the cyanophenol ring. researchgate.net

The properties of some prominent liquid crystal monomers derived from cyanophenyl precursors are summarized in the table below.

| Compound Name | Structure | Phase Transition Temperatures (°C) | Key Feature |

| 4-Cyano-4'-pentylbiphenyl (5CB) | Crystal to Nematic: 22.5; Nematic to Isotropic: 35.0 rsc.org | One of the first room-temperature nematic liquid crystals. | |

| 4-Cyano-4'-octylbiphenyl (8CB) | Crystal to Smectic A: 21.5; Smectic A to Nematic: 33.5; Nematic to Isotropic: 40.5 | Exhibits both smectic and nematic phases. | |

| 4'-Cyanophenyl-4-heptylbenzoate | Crystal to Nematic: 44; Nematic to Isotropic: 56 | An example of an ester-linked liquid crystal. |

Application in Organic Electronic Materials

The core structure of this compound, the benzonitrile (B105546) (or cyanophenyl) unit, is an important functional group in the design of materials for organic electronics. The strong electron-withdrawing nature of the cyano group makes the benzonitrile moiety a potent acceptor unit when incorporated into donor-acceptor (D-A) molecular architectures. Such structures are fundamental to the operation of organic light-emitting diodes (OLEDs).

While direct synthesis from this compound is not commonly documented, its derivative, 4-cyanophenol, provides a versatile platform for building more complex molecules for these applications.

Organic Light-Emitting Diodes (OLEDs): The benzonitrile moiety is a key component in a variety of high-performance OLED materials, including emitters that function through thermally activated delayed fluorescence (TADF). TADF materials can theoretically enable 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons.

TADF Materials: Benzonitrile derivatives are frequently used as the acceptor core in D-A-D' type TADF molecules. For example, fluorinated benzonitrile compounds featuring phenoxazine (B87303) and carbazole (B46965) donor units have been shown to exhibit TADF properties. nih.gov The emission characteristics of these materials can be tuned by modifying the donor groups attached to the central benzonitrile acceptor.

Deep-Blue Emitters: Achieving stable and efficient deep-blue emission is a critical challenge in OLED technology. Benzonitrile has been successfully incorporated into molecules designed for this purpose. In one study, anthracene (B1667546) and chrysene (B1668918) cores were functionalized with tetraphenylimidazole (donor) and benzonitrile (acceptor) moieties. The resulting compounds acted as efficient deep-blue emitters in OLEDs that operate via triplet-triplet annihilation, achieving high external quantum efficiencies and excellent color purity. researchgate.net

The performance of some OLEDs using benzonitrile-based emitters is highlighted below.

| Emitter Compound | Emitter Type | Max. External Quantum Efficiency (EQE) | Emission Color | CIE Coordinates |

| TPIAnCN researchgate.net | Triplet-Triplet Annihilation | 6.84% | Deep-Blue | (0.15, 0.05) |

| TPIChCN researchgate.net | Triplet-Triplet Annihilation | 5.34% | Deep-Blue | (0.15, 0.05) |

| P4CzCN-PA based device nih.gov | TADF (Polymer Host) | 20.07% (Green) | Green | Not Specified |

Note: This table showcases the performance of advanced OLED materials that incorporate the benzonitrile functional group.

Dye-Sensitized Solar Cells (DSSCs): In the context of DSSCs, the sensitizer (B1316253) dye is responsible for light absorption and electron injection. These dyes are typically composed of a donor, a π-bridge, and an acceptor group, which also anchors the molecule to a semiconductor surface (like TiO₂). While the cyano group is a powerful electron acceptor, the most common acceptor/anchor group used in organic DSSC dyes is cyanoacrylic acid. This group combines the electron-withdrawing effect of the cyano moiety with the carboxylic acid's ability to bind strongly to the semiconductor photoanode. Although the cyanophenyl unit is a staple in organic electronics, its direct incorporation into the primary structure of sensitizer dyes for DSSCs, starting from this compound or 4-cyanophenol, is not as prevalent in published research compared to its use in OLEDs.

Biological Activity and Pharmacological Research on 4 Cyanophenyl Acetate Derivatives

Antimicrobial Efficacy Studies (e.g., antibacterial, antifungal properties)

In the realm of antibacterial research, studies on benzimidazole-based derivatives have shown moderate activity. For instance, certain 1-(4-cyanobenzyl)-2-(3-aminophenyl)-1H-benzimidazole derivatives displayed activity against E. coli, with minimum inhibitory concentration (MIC) values of 8 and 16 µg/mL against a specific mutant strain. nih.gov Time-kill kinetics assays further revealed that these compounds exhibit a bacteriostatic effect, inhibiting bacterial growth rather than killing the cells outright. nih.gov However, the inclusion of a cyanophenyl group does not universally guarantee antimicrobial potency. In a study of dicationic bisguanidine-arylfuran derivatives, the compound bearing a cyano (CN) group on the phenyl ring demonstrated low antibacterial activity. nih.gov Similarly, when a 4-cyanophenyl group was incorporated into certain coumarin-substituted pyrazole (B372694) hydrazones, the strong electron-withdrawing nature of the cyano group was found to eliminate the compound's activity against Gram-positive bacteria. mdpi.com

Antifungal research has also yielded promising results. A novel antifungal agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), which shares structural similarities with cyanophenyl-containing scaffolds, has demonstrated potent, broad-spectrum fungicidal activity. It was shown to be effective against Candida albicans, including azole-resistant strains, killing nearly 99% of the fungi within 24 hours at a concentration of 0.5 μg/mL. nih.gov

Anticancer Activity and Cytotoxicity Studies on Cell Lines

The 4-cyanophenyl group has been identified as a key pharmacophore in the development of potent anticancer agents. researchgate.net A notable example is a series of 4-cyanophenyl substituted thiazol-2-ylhydrazones, which have demonstrated significant anticancer efficacy against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. researchgate.net

In preliminary studies, a derivative containing a 4-cyanophenyl group showed unusually high activity against the HCT-116 cell line, whereas other analogues had negligible effects (GI50 values > 100 μM). researchgate.net This prompted the synthesis of a library of related compounds, many of which proved to be more active than the standard chemotherapy drug, cisplatin. researchgate.net The most active derivatives demonstrated potent growth inhibition at micromolar concentrations. researchgate.net

| Compound | Target Cell Line | GI50 Value (μM) |

|---|---|---|

| 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3f) | MCF-7 | 1.0 ± 0.1 |

| 2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole (3a′) | MCF-7 | 1.7 ± 0.3 |

| 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3n) | HCT-116 | 1.1 ± 0.5 |

| 2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3b′) | HCT-116 | 1.6 ± 0.2 |

| 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3f) | HCT-116 | 1.6 ± 0.1 |

| 2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3w) | HCT-116 | 1.5 ± 0.8 |

Induction of Apoptosis and Caspase Activation Pathways

Further mechanistic studies have revealed that the cytotoxic effects of these 4-cyanophenyl thiazole derivatives are mediated through the induction of programmed cell death, or apoptosis. researchgate.net Assays demonstrated that specific compounds, such as 3b′ and 3f, induce cancer cell death via a caspase-dependent apoptotic pathway. researchgate.net Caspases are a family of protease enzymes that play an essential role in executing the apoptotic process. The activation of these enzymes by the 4-cyanophenyl derivatives leads to the systematic dismantling of the cancer cells, confirming that their anticancer activity is rooted in the stimulation of this intrinsic cell death mechanism. researchgate.net

Enzyme Inhibition Profiles (e.g., Aromatase and Steroid Sulfatase Inhibition)

Derivatives incorporating the 4-cyanophenyl moiety have been successfully designed as potent inhibitors of key enzymes implicated in diseases like hormone-dependent breast cancer.

One of the most significant achievements in this area is the development of dual aromatase and steroid sulfatase inhibitors (DASIs). e3s-conferences.org Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis, while steroid sulfatase (STS) hydrolyzes inactive steroid sulfates into their active forms. Inhibiting both enzymes simultaneously is a highly attractive strategy for treating estrogen-receptor-positive breast cancer. The compound 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate (B1201201) and its derivatives are first-generation DASIs. e3s-conferences.org The para-cyanophenyl ring is crucial for this dual activity, potentially acting as a hydrogen bond acceptor to interact favorably with amino acid residues in the active site of STS. e3s-conferences.org

| Enzyme | Inhibitor | IC50 Value (nM) |

|---|---|---|

| Aromatase | Imidazole derivative of 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate | 0.2 |

| Steroid Sulfatase (STS) | 2.5 |

Beyond cancer-related enzymes, other 4-cyanophenyl derivatives have been investigated as inhibitors of carbonic anhydrases (CAs). A series of novel 4-cyanamidobenzenesulfonamides were shown to effectively inhibit several human CA isoforms, which are involved in various physiological processes. nih.gov

Structure-Activity Relationship (SAR) Investigations for Enhanced Bioactivity

Structure-activity relationship (SAR) studies are fundamental to optimizing the pharmacological properties of 4-cyanophenyl derivatives. These investigations have provided clear insights into how specific structural modifications influence their biological effects.

For the dual aromatase-sulfatase inhibitors, extensive SAR studies have been performed. Modifications included relocating halogen atoms, replacing the methylene (B1212753) linker, and substituting the para-cyanophenyl ring with other structures. e3s-conferences.org These studies consistently concluded that the para-cyanophenyl ring provides the best-balanced dual inhibition for this class of compounds. e3s-conferences.org Replacing the para-cyanophenyl ring with a phenyl ring lacking the cyano group resulted in a sevenfold decrease in STS inhibitory activity, highlighting the importance of the para-cyano group for potent enzyme inhibition. e3s-conferences.org

In the context of carbonic anhydrase inhibitors, a clear SAR was also established for 4-cyanamidobenzenesulfonamide derivatives. The potency of inhibition was significantly influenced by the nature of the substituent on the cyanamide (B42294) functionality, with long aliphatic chains (C6, C7, and C18) leading to the most effective inhibitory effects against several human CA isoforms. nih.gov

Conversely, for some antimicrobial derivatives, the inclusion of a strong electron-withdrawing group like the 4-cyano substituent has been shown to be detrimental to activity. nih.govmdpi.com This demonstrates that while the 4-cyanophenyl group is a powerful modulator of bioactivity, its positive or negative influence is highly dependent on the specific molecular scaffold and the biological target.

Environmental Fate and Degradation Studies of 4 Cyanophenyl Compounds

Atmospheric Oxidation Chemistry and Lifetimes

The primary removal mechanism for many organic compounds in the troposphere is reaction with hydroxyl (OH) radicals. uh.edunasa.gov This oxidative degradation process determines the atmospheric lifetime of a compound, which is a key parameter in assessing its potential for long-range transport and widespread environmental distribution.

For 4-cyanophenyl compounds, the atmospheric lifetime can be estimated based on their reaction rate constants with OH radicals. A study on metaflumizone (B1676323), which contains a 4-cyanophenyl group, provides calculated values for its atmospheric degradation. The rate constant for the reaction of metaflumizone with OH radicals has been calculated, allowing for an estimation of its atmospheric half-life. fao.org Assuming a 24-hour day, the calculated atmospheric degradation half-life of metaflumizone is approximately 0.25 days, indicating a relatively rapid degradation in the atmosphere. fao.org This suggests that the potential for long-range atmospheric transport of this particular 4-cyanophenyl compound is limited.

| Parameter | Value |

|---|---|

| Rate Constant with OH Radicals (kOH) | 39.55 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ |

| Calculated Atmospheric Half-Life (t½) | 0.25 days |

Biotransformation and Metabolism Pathways (e.g., in animal and plant systems, exemplified by Metaflumizone)

The biotransformation of 4-cyanophenyl compounds in living organisms is a crucial aspect of their environmental fate. Metabolism studies, particularly on pesticides like metaflumizone, reveal the pathways by which these compounds are broken down, detoxified, and excreted.

Animal Systems

In animal systems such as rats and goats, metaflumizone undergoes extensive metabolism. fao.orgfao.org The primary metabolic pathways involve:

Hydroxylation: The addition of a hydroxyl group to either the aniline (B41778) or the benzonitrile (B105546) ring. fao.org

Hydrolysis: Cleavage of the central hydrazine (B178648) carboxamide group. fao.org

Conjugation: Following hydroxylation or hydrolysis, the resulting metabolites are conjugated with endogenous molecules like sulfate, glucuronic acid, glycine, or glutathione (B108866) to increase water solubility and facilitate excretion. fao.org

In rats, unchanged metaflumizone was the main residue found in tissues, but it was not present in urine or bile. fao.org In lactating goats, two main metabolic routes were observed. The first involves the cleavage of the imine-bridge, leading to the formation of metabolites M320I04 and trifluoromethoxyaniline (M320I05). The second, more significant route, involves hydroxylation of the parent compound followed by conjugation with glucuronic acid. fao.org

Plant Systems

In plants such as cabbage, tomato, and cotton, the metabolism of metaflumizone follows a similar pattern, although the parent compound itself is often the most prominent residue detected. fao.org The primary degradation product identified in multiple plant studies is M320I04, which results from the cleavage of the molecule. fao.org Other metabolites, such as M320I06 and the cyclic derivative M320I23, have also been detected in smaller quantities. fao.org

| Metabolite ID | Chemical Name | System(s) Detected In | Metabolic Pathway |

|---|---|---|---|

| M320I04 | 4-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile | Goat, Plants (Cabbage, Tomato, Cotton) | Cleavage of imine-bridge |

| M320I05 | Trifluoromethoxy aniline | Goat, Cotton | Cleavage of imine-bridge |

| M320I06 | 4-Cyanobenzoic acid | Cotton | Cleavage of M320I04 |

| M320I10 | Glucuronic acid conjugate | Goat | Conjugation |

| M320I13 | Glycine conjugate of M320I06 | Goat | Conjugation |

| M320I23 | 4-{5-Hydroxy-3-oxo-4-[4-(trifluoromethoxy)phenyl]-6-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazin-5-yl}benzonitrile | Plants (Cabbage, Tomato, Cotton) | Ring closure |

| M320I24 | Glucuronic acid conjugate of hydroxylated metaflumizone | Goat (Kidney) | Hydroxylation and Conjugation |

| M320I26 | Glutamic acid conjugate | Goat | Conjugation |

Environmental Persistence and Distribution Modeling

The persistence of a compound in the environment, particularly in soil and water, determines its potential for long-term exposure and accumulation. 4-Cyanophenyl compounds, exemplified by metaflumizone, exhibit specific characteristics that influence their environmental fate.

Metaflumizone is characterized as being persistent in soil and in water-sediment systems. herts.ac.uk Field studies have been conducted to determine its dissipation rate in soil. In one study, the initial deposits of metaflumizone on soil degraded with a half-life ranging from 4.0 to 4.8 days. nih.govresearchgate.net

| Environmental Compartment | Parameter | Value | Reference |

|---|---|---|---|

| Soil | Half-life (t½) | 4.0 - 4.8 days | nih.gov, researchgate.net |

| Cabbage | Half-life (t½) | 1.7 - 2.1 days | nih.gov, researchgate.net |

Analytical Method Development for 4 Cyanophenyl Acetate and Its Metabolites

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for the separation and quantification of 4-cyanophenyl acetate (B1210297) and its metabolites from various matrices. The choice of method depends on the sample complexity, the required sensitivity, and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of 4-cyanophenyl acetate. Reversed-phase (RP) HPLC is particularly well-suited for this compound due to its moderate polarity. In RP-HPLC, a nonpolar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase.

The separation mechanism relies on the partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is effective. sielc.comsielc.com The ratio of these solvents can be optimized in an isocratic (constant composition) or gradient (varied composition) elution to achieve the desired retention time and resolution from other components in the sample. nih.gov Detection is commonly performed using a photodiode array (PDA) or a standard UV detector, leveraging the chromophoric nature of the cyanophenyl group, which absorbs UV light. amazonaws.com The selection of an optimal wavelength, typically around the absorbance maximum of the compound, ensures high sensitivity.

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Value/Description | Purpose |

| Column | C18 (Octadecylsilyl), 5 µm particle size, 250 x 4.6 mm | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | Eluent to carry the analyte through the column. |

| Elution Mode | Isocratic or Gradient | Constant or varied mobile phase composition. |

| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of the separation. |

| Column Temp. | 30 °C | Ensures reproducible retention times. nih.gov |

| Injection Vol. | 10 - 20 µL | Volume of sample introduced into the system. |

| Detector | UV/PDA | Monitors the column effluent for the analyte. |

| Wavelength | ~235 nm | Wavelength for maximum absorbance and sensitivity. amazonaws.com |

Gas Chromatography-Mass Spectrometry (GC-MS)